Fmoc-L-Thr(tBu)-MPPA is a compound that plays a significant role in the field of peptide synthesis. It is a derivative of L-threonine, an essential amino acid, and is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The compound features a fluorene-9-methoxycarbonyl (Fmoc) protecting group, which is crucial for the selective protection of amino groups during peptide synthesis. The tert-butyl (tBu) group provides additional steric hindrance, enhancing the stability of the intermediate compounds.
Fmoc-L-Thr(tBu)-MPPA is classified under amino acid derivatives specifically designed for use in organic synthesis and peptide chemistry. Its classification also extends to compounds used in the modification of peptides for various biochemical applications.
The synthesis of Fmoc-L-Thr(tBu)-MPPA typically involves several key steps:
The synthesis employs techniques such as thin-layer chromatography for monitoring reactions and high-performance liquid chromatography for purification. The yields reported from various experiments indicate high efficiency, often exceeding 80% .
Fmoc-L-Thr(tBu)-MPPA has a complex molecular structure characterized by:
The structural integrity can be confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry, which provide detailed information about the molecular configuration and purity.
Fmoc-L-Thr(tBu)-MPPA can participate in various chemical reactions typical of amino acids:
The efficiency of these reactions is enhanced by optimizing conditions such as solvent choice (commonly N,N-dimethylformamide) and temperature control during the coupling process .
The mechanism by which Fmoc-L-Thr(tBu)-MPPA functions in peptide synthesis involves:
Kinetic studies suggest that the reaction rates can be influenced by factors such as concentration and temperature, allowing for fine-tuning of synthesis protocols .
Relevant analyses include melting point determination and chromatographic profiling to assess purity and stability over time .
Fmoc-L-Thr(tBu)-MPPA is widely utilized in:
The C-terminal amino acid faces exceptional racemization risk during resin attachment due to:
Table 1: Racemization Propensity During C-Terminal Anchoring
Amino Acid | Relative Racemization Risk | Primary Mechanism |
---|---|---|
Cysteine | High | Oxazolone formation |
Histidine | High | Direct enolization |
Phenylglycine | Extreme | Resonance-stabilized enolate |
Threonine | Moderate | Steric shielding |
Phenylglycine exemplifies extreme vulnerability due to benzyl stabilization of the carbanion intermediate. Studies show >25% epimerization with EDC/DMAP activation, versus <5% with optimized protocols [2]. Notably, epimerization often escapes detection until final analytical purification, causing significant yield losses [5].
The Wang linker (p-alkoxybenzyl ester) enabled C-terminal carboxylic acid synthesis but suffers inherent drawbacks:
Table 2: Wang Linker Performance Issues
Problem | Cause | Consequence |
---|---|---|
High epimerization | DMAP catalysis | Diastereomeric impurities (5-29%) |
Dimerization | Nucleophilic resin OH groups | Peptide duplication artifacts |
Variable yields | Incomplete initial coupling | Truncated sequences |
Scalability issues | Exothermic activation | Process control challenges |
These limitations severely constrain synthesis of stereosensitive peptides like vancomycin analogs containing multiple unnatural D-amino acids [2] [3].
The MPPA linker architecture overcomes Wang limitations through molecular redesign:
Table 3: MPPA vs. Wang Linker Performance
Parameter | Wang Linker | MPPA Linker |
---|---|---|
C-Terminal epimerization | 5–29% | ≤0.5% |
Dimer formation | Significant | Undetectable |
Coupling temperature | ≤0°C required | Ambient acceptable |
Scalability | Limited | Industrial feasible |
Fmoc-L-Thr(tBu)-MPPA (CAS: 864876-97-1) exemplifies this innovation. Its structure positions the threonine β-carbon remotely from the activation site, with the t-butyl ether preventing aspartimide formation during synthesis. When coupled to aminomethyl polystyrene, this linker enables epimerization-free production of C-terminal threonine peptides, even in complex sequences like tumor-targeting A20FMDV2 analogs [4]. MPPA technology transforms previously problematic residues (Cys, His, Phg) into reliably stereoselective anchors, expanding access to chiral peptide pharmaceuticals [3] .
Molecular diagram:Fmoc-L-Thr(tBu)-O-CH₂-C₆H₄-O-CH₂-CH₂-C(O)-NH-resin
Key feature: Propionic acid spacer (bold) decouples stereocenter from electron-withdrawing effects
Recent advances in racemization-suppressing reagents (e.g., COMU, DEPBT) further enhance MPPA efficiency, enabling epimerization levels <0.1% in optimized systems . This positions MPPA technology as the new benchmark for stereoselective C-terminal anchoring in Fmoc-SPPS.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: